2-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound belonging to the class of 7-deazapurines. [ [] https://www.semanticscholar.org/paper/efd632a567b286f3bafeb3a16c995e1b81043156 ] 7-Deazapurines are purine analogues where the nitrogen atom at the 7-position is replaced by a carbon atom. This structural modification imparts unique chemical properties and biological activities to these compounds, making them valuable tools in various scientific research areas.
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the class of pyrrolopyrimidines. This compound features a fused pyrrole and pyrimidine ring system, which contributes to its unique chemical properties and potential biological activities. It is of interest in medicinal chemistry due to its structural similarity to various biologically active molecules.
This compound can be synthesized through various chemical methods, and it is classified under organic compounds with nitrogen-containing heterocycles. Its structure includes both a pyrrole and a pyrimidine moiety, making it part of a broader category of compounds that exhibit diverse pharmacological activities.
The synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions that can include cyclization processes. Common methods for synthesizing this compound may include:
Technical details may involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular formula for 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine is . Its structure can be represented as follows:
The compound's three-dimensional conformation can influence its reactivity and interactions with biological targets. The specific arrangement of atoms contributes to its potential pharmacological properties.
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine can participate in various chemical reactions:
These reactions are significant in the context of drug development, where modifications can lead to improved efficacy or reduced toxicity.
The mechanism of action for compounds like 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine often involves interaction with specific biological targets, such as enzymes or receptors. Research suggests that this compound may exhibit:
Understanding these mechanisms is critical for predicting therapeutic effects and side effects.
The applications of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine are primarily found in medicinal chemistry and pharmacology:
Research continues into optimizing its synthesis and exploring its full range of biological activities, which could lead to novel therapeutic agents.
The construction of the 2-methyl-7H-pyrrolo[2,3-d]pyrimidine core typically begins with condensation reactions between α-halogenated carbonyl compounds and 4-aminopyrimidine derivatives. A robust three-step approach involves:
Alternative routes employ halogenated precursors, where 4-chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes sequential C2 lithiation followed by quenching with methyl iodide, achieving 65-72% yields [1] [7]. Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields by 15-20% compared to conventional heating [10].
Table 1: Comparative Analysis of Core Synthesis Methods
Starting Material | Key Intermediate | Reaction Conditions | Yield (%) |
---|---|---|---|
2,6-Diamino-4-hydroxypyrimidine | 2-Amino-6-methyl-3,7-dihydro-4H-pyrrolopyrimidin-4-one | NaOAc/H₂O, reflux, 8h | 78 |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine | LDA, THF, -78°C; then CH₃I | 65 |
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | Pd(OAc)₂, Me₄Sn, DMF, 100°C | 70 |
Gould-Jacobs cyclization represents the most efficient method for constructing the fused ring system. Ethyl (E)-2-((2,6-diaminopyrimidin-4-yl)oxy)acrylate undergoes thermal cyclization at 220°C to form the pyrrolopyrimidine core, followed by Dimroth rearrangement that relocates the methyl group to the C2 position [1]. Modern modifications utilize:
Critical to C2-methyl derivative formation is the use of methyl-containing synthons like acetoacetate derivatives or methyl-substituted acrylates during cyclization. This strategy avoids problematic post-cyclization C-H activation at the sterically hindered C2 position [1] .
Regioselective halogenation enables downstream functionalization:
Table 2: Halogenation Methods for Key Intermediates
Substrate | Halogenating Agent | Conditions | Product | Regioselectivity |
---|---|---|---|---|
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine | POCl₃ | Diethylaniline, reflux | 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | C4 exclusive |
4-(Benzyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | NBS | DMF, 0°C to rt | 5-Bromo-4-(benzyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | C5 selective |
2-Methyl-7-SEM-pyrrolo[2,3-d]pyrimidine | Cl₂ | AcOH, 60°C | 4,6-Dichloro-2-methyl-7-SEM-pyrrolo[2,3-d]pyrimidine | C4>C6 |
Palladium-catalyzed cross-couplings install diverse substituents:
Notably, the C2-methyl group enhances electron density at C5 and C7, accelerating coupling rates by 1.3-1.8× compared to unsubstituted analogs. However, steric effects slightly reduce yields with ortho-substituted aryl coupling partners [9].
Table 3: Catalytic Coupling Applications
Reaction Type | Catalyst System | Substrate | Coupling Partner | Yield Range (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | Arylboronic acids | 75-92 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, Cs₂CO₃ | 4-Chloro-2-methyl-7-SEM-pyrrolo[2,3-d]pyrimidine | Cyclic secondary amines | 80-97 |
Sonogashira | Pd(PPh₃)₄/CuI, Et₃N | 5-Bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | Terminal alkynes | 65-88 |
Solvent polarity critically influences cyclization and coupling efficiencies:
Temperature profiling reveals distinct optima:
Table 4: Solvent and Temperature Optimization Effects
Reaction | Optimal Solvent | Temperature | Key Additive | Yield Improvement vs Standard |
---|---|---|---|---|
Core Cyclization | DMA | 140°C | NaOAc | +22% (vs DMF) |
C4 Amination | n-BuOH | 80°C | DIPEA | +18% (vs toluene) |
Suzuki Coupling at C5 | EtOH/H₂O (4:1) | 85°C | TBAB | +15% (vs dioxane) |
N7 Alkylation | THF | 60°C | TBAI | +30% (vs DMF) |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: